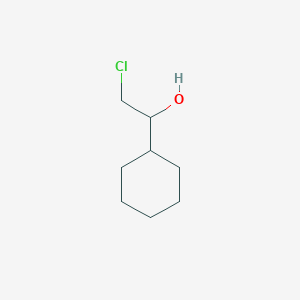

2-Chloro-1-cyclohexylethan-1-ol

Description

2-Chloro-1-cyclohexylethan-1-ol (CAS: 90202-27-0) is a secondary alcohol characterized by a cyclohexyl group attached to a chloro-substituted ethanol backbone. It is commercially available at 95% purity and is often utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals due to its reactive chlorine and hydroxyl functional groups . Its molecular formula is C₈H₁₅ClO, with a molecular weight of 162.66 g/mol.

Properties

IUPAC Name |

2-chloro-1-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWIKTWYCHQYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295085 | |

| Record name | α-(Chloromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90202-27-0 | |

| Record name | α-(Chloromethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90202-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Chloromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the chlorination of 1-cyclohexylethanol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the addition of hydrogen chloride (HCl) to 1-cyclohexylethene, followed by hydrolysis to yield the desired product. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid (H2SO4) to facilitate the addition of HCl to the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexylethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.

Reduction: Cyclohexylmethanol.

Substitution: Various substituted cyclohexylethanols, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-cyclohexylethan-1-ol has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industrial Chemistry: It is used as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexylethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Structural Analog: (E)-1-Cyclohexyl-2-buten-1-ol

The most closely related compound in the provided evidence is (E)-1-Cyclohexyl-2-buten-1-ol (CAS: 18736-82-8), a secondary alcohol with a conjugated double bond (butenol structure) and a cyclohexyl group. Below is a detailed comparison:

Key Differences :

Limitations of Available Data

The evidence provided lacks detailed physicochemical data (e.g., melting/boiling points, solubility) or spectroscopic profiles (NMR, IR) for both compounds.

Biological Activity

2-Chloro-1-cyclohexylethan-1-ol is a compound derived from its precursor, 2-chloro-1-cyclohexylethan-1-one, through reduction reactions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is . It features a cyclohexyl group attached to an alcohol functional group, with a chlorine substituent on the second carbon. The compound exhibits various reactivity patterns due to its unique structure, which can influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound display significant antimicrobial properties. For example, studies on related chlorinated compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloroacetophenone | E. coli | 32 µg/mL |

| 2-Bromo-1-cyclohexylethan-1-one | Staphylococcus aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. The compound is classified as harmful if swallowed and causes skin irritation. Studies have reported acute toxicity levels that necessitate careful handling in laboratory settings.

Table 2: Toxicity Profile

| Endpoint | Value |

|---|---|

| Acute Toxicity (oral) | H302 (harmful) |

| Skin Irritation | H315 (irritant) |

| Environmental Impact | Corrosive |

Case Study: Synthesis and Biological Testing

A recent study synthesized this compound via sodium borohydride reduction of its ketone precursor. Following synthesis, the compound underwent biological testing against several pathogens. Results indicated promising antimicrobial activity, particularly against gram-negative bacteria.

Experimental Setup:

- Synthesis: Reduction of 2-chloro-1-cyclohexylethan-1-one using sodium borohydride.

- Testing: MIC determined using broth dilution method against selected bacterial strains.

Further investigations into the mechanisms of action reveal that chlorinated compounds like this compound may interact with cellular membranes or specific enzymes involved in metabolic processes. This interaction can lead to cell lysis or inhibition of essential biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.